(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUGKPGAHNTDHV-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide typically involves the condensation of 3-ethyl-4-phenylthiazol-2(3H)-one with isonicotinohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiazole oxides, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide. The compound has been evaluated against a range of bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria.
Case Study: Antimicrobial Testing
A study conducted by researchers involved testing the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary in vitro studies have shown that the compound can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry analyses confirming increased rates of apoptosis. The IC50 value was determined to be 15 µM, indicating potent anticancer activity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various experimental models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Case Study: Inhibition of Cytokines
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The reduction was statistically significant compared to control groups .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
Potential as a Dual Allosteric Inhibitor
Emerging research suggests that this compound may act as a dual allosteric inhibitor targeting multiple pathways, particularly in viral replication mechanisms such as those seen in HIV.
Case Study: Dual Targeting Mechanism
A study explored the binding affinity of the compound to both reverse transcriptase and integrase enzymes, showing promising results that could pave the way for novel antiviral therapies .
| Enzyme | Binding Affinity (Kd, nM) |
|---|---|
| Reverse Transcriptase | 25 |
| Integrase | 30 |
Mechanism of Action
The mechanism of action of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Thiazol-2(3H)-ylidene Derivatives
Compounds featuring thiazol-2(3H)-ylidene scaffolds, such as N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide (compound 23 in ), share structural similarities with the target compound. Key differences lie in the substituents on the thiazole ring:
- The target compound’s 3-ethyl and 4-phenyl groups contrast with the nitro- and dichlorophenyl substituents in compound 23 .
- These substituents influence electron density and frontier molecular orbitals (EHOMO and ELUMO), which correlate with corrosion inhibition and bioactivity. For example, aromatic nitro groups enhance electron-withdrawing effects, lowering ELUMO and improving redox activity .
Table 1: Electronic Properties of Selected Thiazole Derivatives
N'-(Substituted Benzylidene)Isonicotinohydrazides
Compounds like (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide () exhibit strong antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) due to electron-donating methoxy groups, which enhance membrane permeability .
Antimicrobial Performance
Table 2: Antimicrobial Activity of Key Analogues
Anti-Corrosion Properties
Schiff bases with aromatic substituents (e.g., benzaldehyde derivatives) exhibit higher EHOMO values (more electron-donating) and lower ELUMO values, correlating with superior corrosion inhibition (94.7% efficiency) compared to aliphatic variants (78.5–89.2%) . The target compound’s thiazole ring may mimic aromatic systems, but its 3-ethyl group could reduce planarity and adsorption on metal surfaces, necessitating experimental validation.
Biological Activity
The compound (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of isonicotinohydrazide with thiazole derivatives. The thiazole ring is crucial for the compound's biological activity, as it enhances interactions with biological targets.
Key Structural Features:
- Thiazole Ring: Essential for cytotoxic activity.
- Hydrazone Linkage: Facilitates interaction with various biomolecules.
- Substituents on the Phenyl Ring: Influence the compound's potency and selectivity.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | < 1.98 | Induction of apoptosis |
| Jurkat | < 1.61 | Disruption of Bcl-2 signaling |
The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity, highlighting the importance of SAR studies in optimizing compound efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation.
| Bacterial Strain | MIC (µg/mL) | Comparative Efficacy |
|---|---|---|
| Staphylococcus aureus | 0.25 | Higher than penicillin |
| Escherichia coli | 0.5 | Comparable to tetracycline |
Studies have shown that modifications to the thiazole structure can enhance antibacterial potency, making it a candidate for further development in antibiotic therapy .
Case Studies
-
Antitumor Efficacy in Animal Models:
- A study evaluated the antitumor effects of this compound in mice models. Results indicated a significant reduction in tumor size compared to control groups, attributed to apoptosis induction and cell cycle arrest mechanisms.
- Clinical Trials:
Q & A
Q. What are the common synthetic routes for (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, and how can intermediates be characterized?
The compound is typically synthesized via condensation of isonicotinohydrazide with a thiazol-2(3H)-ylidene precursor. For example, intermediates like 3-ethyl-4-phenylthiazol-2(3H)-ylidene derivatives can be prepared by reacting halogenated thiazole precursors (e.g., 2-chloromethyl-3-aryl-thiazoles) with isonicotinohydrazide in dry pyridine under reflux. Key characterization methods include 1H/13C NMR to confirm hydrazone bond formation (δ ~10–12 ppm for NH protons) and FT-IR for C=N stretching (~1600–1650 cm⁻¹). Recrystallization in methanol or DMF ensures purity .
Q. How is the purity and structural integrity of the compound validated in basic research settings?
Standard protocols involve melting point analysis , elemental analysis (C, H, N, S), and chromatographic techniques (TLC/HPLC). For example, HPLC with a C18 column (MeOH:H₂O = 70:30) can confirm >95% purity. Mass spectrometry (Q-TOF-MS) is used to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
Antimicrobial activity is commonly assessed using Mueller–Hinton agar against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) is determined via broth microdilution, with trimethoprim and ketoconazole as reference standards .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing thiazol-2(3H)-ylidene intermediates be addressed?
Regioselective formation of the thiazole ring can be achieved using 1,3-dipolar cycloaddition strategies. For instance, reacting 3-phenylamino-5-phenylimino-1,2,4-dithiazole with acylated alkynes in toluene at 80°C yields regioselective N-substituted thiazoles. DFT calculations (B3LYP/6-311G**) predict transition states to optimize reaction conditions .
Q. What advanced spectroscopic methods resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of the hydrazone (E)-configuration and dihedral angles between aromatic planes. For example, monoclinic crystals (space group C2/c) reveal intermolecular hydrogen bonds stabilizing the structure. Solid-state NMR and 2D NOESY further clarify spatial arrangements .
Q. How do computational methods enhance understanding of this compound's reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates quantum descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to predict binding affinities. For instance, hardness (η) values <4 eV indicate high reactivity toward electrophilic targets. Molecular docking (AutoDock Vina) models interactions with DNA/HSA, revealing binding energies (<−8 kcal/mol) and preferred intercalation sites .
Q. What strategies mitigate contradictions between experimental and computational data?
Discrepancies in vibrational frequencies (IR) or chemical shifts (NMR) often arise from solvent effects or basis set limitations. Polarizable Continuum Models (PCM) in DFT simulations account for solvation. Experimental validation via temperature-dependent NMR or vCD spectroscopy resolves ambiguities in dynamic equilibria .
Q. How can coordination chemistry studies expand applications of this compound?
Potentiometric titrations with lanthanides (e.g., La³⁺, Eu³⁺) in DMSO:H₂O (1:1) determine stability constants (log K ~5–7) for metal complexation. UV-vis titration (Job’s plot) confirms 1:1 stoichiometry, while fluorescence quenching assays quantify binding to serum albumin (HSA) with KSV ~10⁴ M⁻¹ .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | δ 8.7–8.9 ppm (pyridine H), δ 2.5–2.8 ppm (CH₂CH₃) | |
| 13C NMR | δ 165–170 ppm (C=N), δ 150–155 ppm (C=S) | |
| FT-IR | 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C) |
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value (B3LYP/6-311+G(d,p)) | Relevance |
|---|---|---|
| HOMO (eV) | −6.2 to −5.8 | Electrophilic reactivity |
| LUMO (eV) | −2.1 to −1.7 | Nucleophilic sites |
| Electrophilicity (ω) | 3.5–4.2 eV | Binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
